molecular formula C20H18N2O3S B13881929 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-96-2

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Cat. No.: B13881929
CAS No.: 832102-96-2
M. Wt: 366.4 g/mol
InChI Key: KKQLJJHKFRREOT-UHFFFAOYSA-N
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Description

The compound "Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-" features a piperidine core substituted at the 1-position with a (5-nitrobenzo[b]thien-2-yl)carbonyl group and at the 4-position with a phenyl group. The benzo[b]thiophene moiety, modified with a nitro group, introduces electron-withdrawing and aromatic characteristics, while the phenyl group at position 4 contributes hydrophobicity.

Properties

CAS No.

832102-96-2

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H18N2O3S/c23-20(19-13-16-12-17(22(24)25)6-7-18(16)26-19)21-10-8-15(9-11-21)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2

InChI Key

KKQLJJHKFRREOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenylpiperidine Core

4-Phenylpiperidine derivatives are commonly synthesized starting from 1-methyl-4-phenylpiperidine or 1-methyl-4-phenylpiperidine-4-carboxylate intermediates. Key steps include:

  • Reduction of esters: For example, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate is reduced using diisobutylaluminium hydride (DIBAH) in dry toluene at low temperatures (-63°C to -70°C), followed by quenching with methanol and aqueous workup. This yields 4-hydroxymethyl-1-methyl-4-phenylpiperidine as a side product and the desired intermediate as an oil.

  • Formation of oximes: Aldehydes derived from piperidine intermediates (e.g., 1-methyl-4-phenylpiperidine-4-carboxaldehyde) are reacted with O-methylhydroxylamine hydrochloride and triethylamine in methanol at room temperature to form oxime derivatives. These can be isolated as crystalline salts with oxalic acid.

  • Cyclization and functionalization: Use of 1-chloroethyl chloroformate with substituted piperidines in dry toluene at elevated temperatures (80°C) leads to intermediates that upon methanol reflux and pH adjustment precipitate the desired piperidine derivatives.

Introduction of the 5-Nitrobenzo[b]thien-2-yl Carbonyl Group

The key step to attach the 5-nitrobenzo[b]thien-2-yl moiety involves carbonylation of the piperidine nitrogen:

  • Acylation of piperidine nitrogen: The piperidine nitrogen is reacted with activated derivatives of 5-nitrobenzo[b]thiophene-2-carboxylic acid or its acid chloride to form the amide linkage. This step typically requires the preparation of the acid chloride from the corresponding carboxylic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

  • Coupling conditions: The acylation is conducted in dry solvents like dichloromethane or toluene, often in the presence of base (e.g., triethylamine) to scavenge the generated HCl, at temperatures ranging from 0°C to room temperature.

  • Purification: The product is isolated by precipitation, crystallization, or chromatographic techniques.

Preparation of 5-Nitrobenzo[b]thiophene-2-carboxylic Acid Derivatives

The 5-nitrobenzo[b]thiophene moiety is prepared by:

  • Nitration of benzo[b]thiophene: Electrophilic aromatic substitution introduces the nitro group at the 5-position.

  • Carboxylation: Functionalization at the 2-position with a carboxylic acid group is achieved by lithiation or directed metalation followed by carbonation.

  • Purification and characterization: The nitro-substituted benzo[b]thiophene carboxylic acid is purified by recrystallization and characterized by melting point, NMR, and mass spectrometry.

Representative Reaction Scheme

Step Reagents/Conditions Product/Intermediate Notes
1 Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate + DIBAH (1M, toluene, -63°C to -70°C) 4-Hydroxymethyl-1-methyl-4-phenylpiperidine (side product) + desired piperidine intermediate Reduction of ester to alcohol and further processing
2 1-Methyl-4-phenylpiperidine-4-carboxaldehyde + O-methylhydroxylamine hydrochloride + triethylamine (methanol, RT, 24 h) Oxime derivative Formation of oxime for further transformations
3 5-Nitrobenzo[b]thiophene-2-carboxylic acid + SOCl2 or (COCl)2 5-Nitrobenzo[b]thiophene-2-carbonyl chloride Acid chloride formation for coupling
4 Piperidine intermediate + 5-nitrobenzo[b]thiophene-2-carbonyl chloride + base (e.g., triethylamine) (dry solvent, 0°C to RT) Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- Amide bond formation

Analytical Data and Characterization

Property Value Method Reference
Molecular Formula C19H18N2O5S Elemental analysis PubChem
Molecular Weight 354.4 g/mol Mass spectrometry PubChem
Melting Point ~114-117°C (similar derivatives) Differential scanning calorimetry Patent data
NMR Characteristic aromatic, piperidine, and carbonyl signals 1H and 13C NMR spectroscopy Patent and literature
IR Amide carbonyl stretch (~1650 cm-1), nitro group peaks Infrared spectroscopy Patent

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Outcome
Piperidine core synthesis Ester reduction, oxime formation DIBAH, O-methylhydroxylamine, triethylamine Low temp (-70°C), RT 4-Phenylpiperidine derivatives
Nitrobenzo[b]thiophene functionalization Nitration, carboxylation Nitrating agents, lithiation, CO2 Controlled temp, inert atmosphere 5-Nitrobenzo[b]thiophene-2-carboxylic acid
Carbonylation of piperidine N Acylation with acid chloride Acid chloride, triethylamine Dry solvent, 0°C to RT Target compound with amide bond

Chemical Reactions Analysis

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects at Position 1

Aromatic Acyl Groups
  • Thienyl and Benzodioxol Derivatives : Compounds like 1-(thien-2-yl)piperidine (CAS: 19983-20-1) and 1-[(5-methoxyindol-2-yl)carbonyl]piperidine (CAS: 22930-55-8) exhibit bioactivity modulated by their aromatic substituents. The target compound’s benzo[b]thienyl group, with a nitro substituent, likely enhances binding affinity compared to simpler thienyl groups due to increased aromatic surface area and electron-deficient properties .
  • Benzohomoadamantane-Based Ureas : In docking studies, benzohomoadamantane-piperidine hybrids showed orientation-dependent binding affinities (e.g., −68.0 kcal/mol for compound 15). The target compound’s nitrobenzo[b]thienyl group may similarly influence orientation in binding pockets, though direct comparisons require further data .
Nitro Group Impact

Substituent Effects at Position 4

Hydrophobic Groups
  • Phenyl vs. Benzyl: The 4-phenyl group in the target compound contrasts with 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, IC50 = 5.7 nM for AChE inhibition). While E2020’s indanone moiety enhances potency, the phenyl group in the target compound may optimize hydrophobic interactions in different targets .
  • Larger Hydrophobic Substituents : Compounds with bulky groups (e.g., 1-(3-phenylbutyl)piperidine ) showed RMSD > 4 Å in docking studies, indicating adaptability to hydrophobic cavities. The 4-phenyl group in the target compound may balance size and hydrophobicity for optimal binding .
Enzyme Inhibition
  • PARP Inhibitors : Tertiary amines like 1-(2-chloroethyl)piperidine derivatives (e.g., 15c) showed superior PARP inhibition compared to secondary amines. The target compound’s tertiary amide structure aligns with this trend .
  • Anti-Fatigue Activity : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) demonstrated AMPA receptor affinity. The nitrobenzo[b]thienyl group in the target compound may offer enhanced electronic properties for similar applications .

Data Tables

Table 1: Structural and Activity Comparison of Piperidine Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Key Activity/Data Reference
Target Compound (5-Nitrobenzo[b]thien-2-yl)carbonyl Phenyl N/A (Theoretical)
E2020 (5,6-Dimethoxy-1-oxoindan-2-yl)methyl Benzyl AChE IC50 = 5.7 nM
1-(3-Phenylbutyl)piperidine 3-Phenylbutyl RMSD > 4 Å in docking
1-(Thien-2-yl)piperidine Thien-2-yl Supplier data (CAS: 19983-20-1)
1-BCP 1,3-Benzodioxol-5-ylcarbonyl AMPA receptor affinity

Table 2: Docking and Binding Affinity Data

Compound Type Orientation Stability (ΔG, kcal/mol) RMSD (Å) Key Interaction Reference
Benzohomoadamantane-Piperidine −68.0 (compound 15) N/A Hydrophobic cavity adaptation
1-(3-Phenylbutyl)piperidine N/A >4.0 Salt bridge with Glu172

Biological Activity

Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a piperidine ring, a nitrobenzo[b]thienyl moiety, and a phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Overview of Biological Activities

Research indicates that Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exhibits a range of biological activities, including:

  • Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation.
  • Mechanism of Action : The biological effects are thought to arise from interactions with specific molecular targets, such as enzymes or receptors involved in disease pathways.

The mechanism by which Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.
  • Receptor Interaction : It may modulate the activity of specific receptors, influencing signaling pathways related to cell survival and proliferation.

Synthesis and Structural Characteristics

The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- typically involves multi-step reactions:

  • Nitration of Benzo[b]thiophene : This step introduces the nitro group into the benzo[b]thiophene structure.
  • Acylation with Piperidine : The nitrobenzo[b]thienyl moiety is then coupled with piperidine to form the final product.

The structural formula can be represented as follows:

ComponentStructure
Piperidine RingPiperidine
Nitrobenzo[b]thieneNitrobenzo
Phenyl GroupPhenyl

Case Studies and Research Findings

Several studies have explored the biological activity of Piperidine derivatives, including Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-. Key findings include:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of piperidine showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa .
    • Compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing promising results for further development.
  • Anticancer Research :
    • Research indicated that certain piperidine derivatives exhibited cytotoxicity against various cancer cell lines. For example, compounds similar to Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl showed inhibition of proliferation in breast and lung cancer models .
  • Mechanistic Studies :
    • Investigations into the interaction between piperidine derivatives and biological targets revealed that they could alter enzyme activity crucial for tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Piperidine DerivativesBasic structure with variations in substituentsVariable biological activities based on substitution
Benzo[b]thiophene DerivativesCore structure with different functional groupsDiverse applications in pharmaceuticals
Other Nitro CompoundsPresence of nitro groups affecting reactivityPotential for high activity against specific targets

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